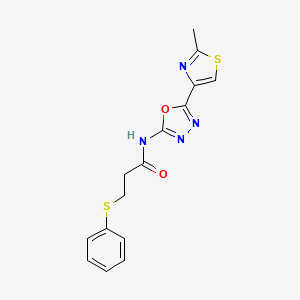
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiazole, an oxadiazole, and a propanamide. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazole and oxadiazole) and a propanamide group indicates a high degree of structural complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and oxadiazole rings might influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has been investigated for its antibacterial properties. Research shows that compounds with similar structures exhibit significant antibacterial activity against various bacteria strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Tumosienė et al., 2012), (Ates et al., 1997).
Antifungal and Antimicrobial Evaluation
The compound's derivatives have been synthesized and tested for their antifungal and antimicrobial efficacy. Studies have demonstrated promising results in this area, indicating the potential for these compounds in treating fungal and microbial infections (Sindhu et al., 2013), (Kamble et al., 2007).
Antiepileptic Properties
Research into the antiepileptic properties of related compounds has been conducted, showing that certain derivatives possess significant anticonvulsant activities, which could be valuable in the development of new antiepileptic drugs (Rajak et al., 2013), (Almasirad et al., 2007).
Anticancer Activity
Several studies have explored the potential anticancer activities of similar compounds, indicating their effectiveness against various cancer cell lines. This research suggests the compound's potential as a promising avenue for anticancer drug development (Ravinaik et al., 2021), (Formagio et al., 2008).
Insecticidal Activity
Research has also been conducted on the insecticidal activities of related compounds, with some demonstrating significant effectiveness against various insect species, which could have implications for pest control and agricultural applications (Qi et al., 2014).
Urease Inhibition
There is evidence that similar compounds can inhibit urease enzyme activity, which could have therapeutic implications, especially in conditions where urease inhibition is beneficial (Abbasi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-10-16-12(9-23-10)14-18-19-15(21-14)17-13(20)7-8-22-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMHFXTJKBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

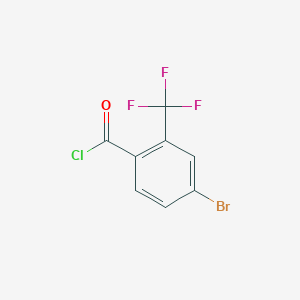
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)



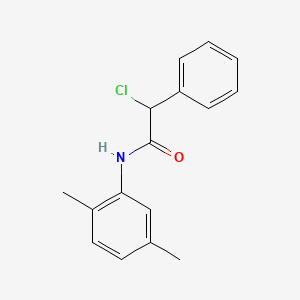
![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
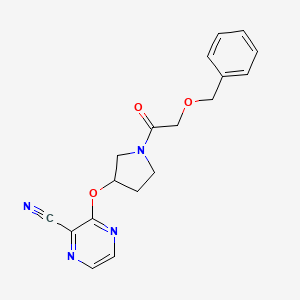
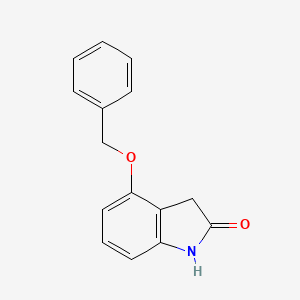
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
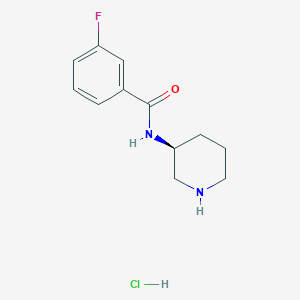
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)
